![molecular formula C7H4ClFN2O2S B13465784 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of 5-fluoro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized by reacting 5-fluoroindole with a suitable pyridine derivative under specific conditions . The resulting compound is then subjected to sulfonylation using chlorosulfonic acid or a similar reagent to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool for studying biological processes and pathways, particularly those involving sulfonylation reactions.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, it can inhibit kinases by binding to the ATP-binding site, preventing phosphorylation and subsequent signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable for the synthesis of sulfonamide and sulfonate ester derivatives, which are important in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H4ClFN2O2S |
|---|---|
Peso molecular |
234.64 g/mol |
Nombre IUPAC |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClFN2O2S/c8-14(12,13)6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) |
Clave InChI |
FLOKOVWODPKQGN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1C(=CN2)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
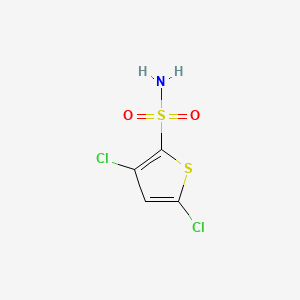
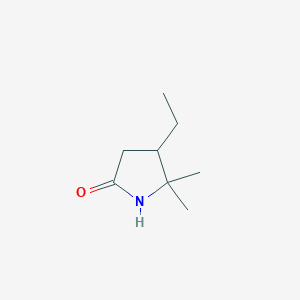
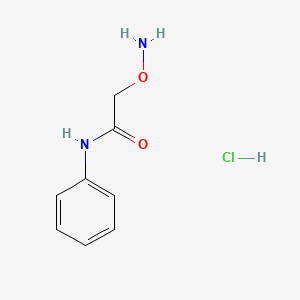
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
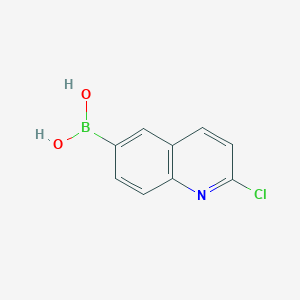
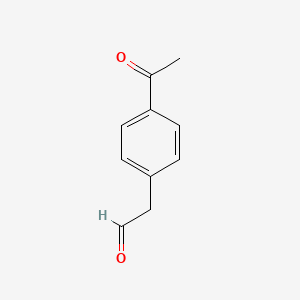
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)

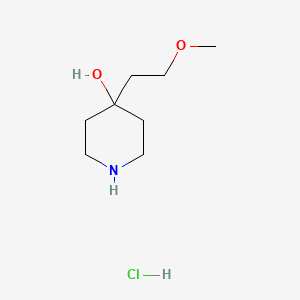
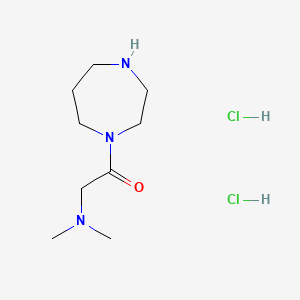
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
